molecular formula C9H6Cl2F2O4 B1410093 3,5-Dichloro-4-(difluoromethoxy)mandelic acid CAS No. 1806328-78-8

3,5-Dichloro-4-(difluoromethoxy)mandelic acid

Cat. No.: B1410093
CAS No.: 1806328-78-8
M. Wt: 287.04 g/mol
InChI Key: XHHUWZZOFABTLG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid), characterized by chlorine atoms at positions 3 and 5 of the aromatic ring and a difluoromethoxy group at position 4. This structural modification enhances its steric and electronic properties, making it a candidate for specialized pharmaceutical and chemical applications.

Properties

IUPAC Name

2-[3,5-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-1-3(6(14)8(15)16)2-5(11)7(4)17-9(12)13/h1-2,6,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHUWZZOFABTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dichloro-4-(difluoromethoxy)aniline with appropriate reagents to introduce the mandelic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and subsequent introduction of the mandelic acid group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-(difluoromethoxy)mandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)mandelic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid with structurally related mandelic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Purity Key Applications
This compound (inferred) C₉H₆Cl₂F₂O₄ 287.04* 3-Cl, 5-Cl, 4-OCHF₂ N/A ≥95%* Pharmaceutical intermediates
3,5-Dichloro-2-(difluoromethoxy)mandelic acid C₉H₆Cl₂F₂O₄ 287.04 3-Cl, 5-Cl, 2-OCHF₂ N/A ≥95% Discontinued (lab use only)
Vanillyl Mandelic Acid (VMA) C₉H₁₀O₅ 198.18 4-OH, 3-OCH₃ 130–132 ≥98% Biochemical metabolite assays
(R)-(-)-Mandelic Acid C₈H₈O₃ 152.14 Parent structure (no substituents) 130–134 >92% Chiral resolution, dermatology
4-Fluoro-3-methoxymandelic Acid C₉H₉FO₄ 200.16* 4-F, 3-OCH₃ N/A Not listed Research applications
Key Observations:
  • Substituent Effects : The difluoromethoxy group (OCHF₂) in the target compound enhances electronegativity and metabolic stability compared to methoxy (OCH₃) or hydroxy (OH) groups in VMA or (R)-mandelic acid .
  • Molecular Weight : The chlorine and fluorine substituents increase molecular weight significantly (287.04 vs. 152.14 for unsubstituted mandelic acid), likely enhancing lipophilicity and influencing solubility .
  • Melting Points : Halogenation generally raises melting points, but direct data is unavailable for the target compound.

Biological Activity

Overview

3,5-Dichloro-4-(difluoromethoxy)mandelic acid is a synthetic compound that has gained attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. Characterized by the presence of dichloro and difluoromethoxy groups, this compound is a derivative of mandelic acid, which is known for its applications in medicinal chemistry and organic synthesis.

Chemical Structure

The molecular formula for this compound is C9H6Cl2F2O4C_9H_6Cl_2F_2O_4, with a molecular weight of 257.02 g/mol. The distinct arrangement of halogenated groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzymatic activity by binding to active sites or altering receptor functions, which can lead to various pharmacological effects. The exact molecular targets remain under investigation, but preliminary studies suggest that it may influence pathways involved in antimicrobial activity and oxidative stress responses.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of mandelic acid derivatives, including this compound. Research indicates that mandelic acid and its salts exhibit varying degrees of antibacterial activity against strains such as Escherichia coli (E. coli). Factors such as concentration, environmental conditions (raw wastewater vs. microbial medium), and the specific metal ions forming salts significantly influence this activity .

Table 1: Antibacterial Activity Comparison

CompoundConcentration (mg/ml)E. coli Growth Inhibition (%)
Mandelic Acid575
3,5-Dichloro-4-(difluoromethoxy)MA2.560
Sodium Salt of Mandelic Acid1.2550
Potassium Salt of Mandelic Acid0.62540

Genotoxicity and Oxidative Stress

The genotoxic effects of mandelic acid derivatives have been studied using GFP protein assays and recA promoter induction tests. These studies suggest that oxidative stress may be a primary mechanism underlying cytotoxicity and genotoxicity associated with these compounds . The presence of reactive oxygen species (ROS) was noted as a significant factor contributing to cellular damage.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study compared the antibacterial efficacy of various mandelic acid salts against E. coli. It was found that the salts exhibited different levels of activity based on their chemical structure and the environment in which they were tested (raw wastewater vs. treated wastewater). The study concluded that both the type of salt-forming metal and concentration played crucial roles in determining antimicrobial effectiveness .
  • Oxidative Stress Mechanism :
    Research into the oxidative stress mechanisms revealed that mandelic acid derivatives could induce ROS generation in bacterial cells, leading to increased cytotoxicity. This study highlighted the importance of understanding how structural modifications influence biological activity and toxicity profiles .

Comparison with Similar Compounds

This compound can be compared with other halogenated mandelic acids regarding their biological activities:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityMechanism of Action
Mandelic AcidModerateEnzyme inhibition
This compoundHighEnzyme binding, ROS generation
Sodium Salt of Mandelic AcidLowIonization effects on bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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